5,5-dimethyl-1,3-dioxane-2-ethanol CAS 116141-68-5 physical and chemical properties
5,5-dimethyl-1,3-dioxane-2-ethanol CAS 116141-68-5 physical and chemical properties
An In-depth Technical Guide to 5,5-dimethyl-1,3-dioxane-2-ethanol (CAS 116141-68-5)
Introduction
5,5-dimethyl-1,3-dioxane-2-ethanol, registered under CAS number 116141-68-5, is a bifunctional organic molecule featuring a cyclic acetal (1,3-dioxane) and a primary alcohol. Its structure, derived from the protection of 3-hydroxypropionaldehyde with neopentyl glycol, makes it a subject of interest as a synthetic intermediate and, occasionally, as an identified by-product in industrial processes. For instance, its formation has been noted in the synthesis of powder coating polyester resins where organotin catalysts are employed.[1] This guide provides a detailed examination of its known and predicted physicochemical properties, reactivity profile, and analytical characteristics, offering a critical resource for researchers in synthetic chemistry and materials science.
Molecular Structure and Identifiers
The structural foundation of this molecule is a six-membered heterocyclic ring containing two oxygen atoms, characteristic of a 1,3-dioxane. This ring is substituted at the 5-position with a gem-dimethyl group and at the 2-position with an ethanol group.
| Identifier | Value | Source |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol | [2] |
| CAS Number | 116141-68-5 | [2][3][4] |
| Molecular Formula | C₈H₁₆O₃ | [2][3][4] |
| Molecular Weight | 160.21 g/mol | [2][3][4] |
| Canonical SMILES | CC1(COC(OC1)CCO)C | [2] |
| InChI | InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 | [2] |
| InChIKey | HYGOOWUTSBFURW-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical properties of 5,5-dimethyl-1,3-dioxane-2-ethanol are dictated by its molecular weight, the polarity imparted by the ether and hydroxyl groups, and its capacity for hydrogen bonding. While comprehensive experimental data is scarce, key properties have been reported or can be reliably computed.
| Property | Value | Source & Notes |
| Physical State | Liquid | Inferred from related structures and lack of high melting point data. |
| Density | 1.031 g/mL at 25 °C | [3] (Experimentally determined) |
| Boiling Point | Not experimentally determined in reviewed literature. | |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | [2] (Computed) |
| XLogP3-AA (Lipophilicity) | 0.7 | [2] (Computed) |
| Hydrogen Bond Donor Count | 1 | [2] (Computed, from the -OH group) |
| Hydrogen Bond Acceptor Count | 3 | [2] (Computed, from the three oxygen atoms) |
| Rotatable Bond Count | 2 | [2] (Computed) |
The computed XLogP3 value of 0.7 suggests a relatively balanced solubility profile, with some affinity for both polar and non-polar solvents. The presence of a hydrogen bond donor and multiple acceptors indicates likely miscibility with water and other protic solvents.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups: the acetal linkage and the terminal primary alcohol.
The Acetal Moiety: A pH-Dependent Switch
The 1,3-dioxane ring is a cyclic acetal. Acetal chemistry is fundamentally controlled by pH.
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Stability: The dioxane ring is highly stable under neutral and basic conditions, making it an excellent protecting group for carbonyl compounds.[5] This stability is crucial in multi-step syntheses where other parts of a molecule must be modified without affecting the acetal.
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Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., aqueous HCl or H₂SO₄), the acetal linkage is readily cleaved.[5][6] This hydrolysis is a reversible reaction that regenerates the parent aldehyde and diol. For this molecule, hydrolysis yields 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and 3-hydroxypropionaldehyde . The mechanism involves protonation of one of the dioxane oxygens, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water.
Caption: Logical workflow of the acid-catalyzed hydrolysis of the dioxane ring.
The Primary Alcohol Moiety: A Versatile Handle
The terminal -CH₂OH group exhibits the typical reactivity of a primary alcohol. This provides a handle for further synthetic transformations.
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Oxidation: The alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions (such as the Fischer esterification) to form esters.
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Derivatization: The hydroxyl group can be converted into other functional groups. For example, reaction with a tert-butyldimethylsilyl (TBDMS) chloride would yield its corresponding silyl ether, a common strategy for protecting alcohol groups during synthesis.[7]
Synthesis and Formation Pathways
Deliberate Synthesis: Acetalization
The most direct and logical synthesis of 5,5-dimethyl-1,3-dioxane-2-ethanol is through an acid-catalyzed acetalization reaction. This is a standard and well-established method for forming 1,3-dioxanes.[6][8]
Protocol: Conceptual Synthesis
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Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a strong acid ion-exchange resin (e.g., Amberlyst-15).
-
Aldehyde Addition: Slowly add 3-hydroxypropionaldehyde (1.0-1.1 eq) to the mixture.
-
Reaction & Water Removal: Heat the mixture to reflux. The water formed as a by-product is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the synthesis via acid-catalyzed acetalization.
Incidental Formation
Research has shown that 5,5-dimethyl-1,3-dioxane-2-ethanol can be formed as a by-product during the production of powder-coating polyester resins, particularly when using certain organotin catalysts.[1] This underscores the importance of analytical characterization in industrial settings to identify and understand the formation of such unintended compounds.
Spectral and Analytical Data
Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. While raw spectra are proprietary, databases provide information on expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹H and ¹³C NMR spectra.[2]
-
¹H NMR (Predicted): One would expect distinct signals for the gem-dimethyl protons (singlet), the methylene protons on the dioxane ring (two signals, likely singlets or narrow multiplets), the protons of the ethanol side chain (-CH-, -CH₂-, and -OH), with characteristic chemical shifts and coupling patterns.
-
¹³C NMR (Predicted): Signals corresponding to the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the dioxane ring and ethanol side chain, and the acetal carbon (-O-CH-O-) would be expected.[2]
-
-
Mass Spectrometry (MS):
-
GC-MS: PubChem lists GC-MS data, which would show the retention time and a fragmentation pattern useful for identification.[2] The molecular ion peak (M⁺) at m/z 160 would be expected, along with fragments corresponding to the loss of the ethanol side chain or ring fragmentation.
-
Safety and Handling
A specific, comprehensive Safety Data Sheet (SDS) for 5,5-dimethyl-1,3-dioxane-2-ethanol is not widely available in public databases. Therefore, a cautious approach based on the properties of analogous compounds is required.
-
General Hazards: Based on related dioxane structures and alcohols, the compound should be treated as potentially flammable.[9] Vapors may form explosive mixtures with air.
-
Health Hazards: It may cause skin and eye irritation upon contact.[10] Inhalation of vapors should be avoided.
-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.
-
Disclaimer: This information is for guidance only. Researchers and drug development professionals must consult the specific Safety Data Sheet provided by the chemical supplier before any handling or use and perform a thorough risk assessment for their specific experimental conditions.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4192179, 5,5-Dimethyl-1,3-dioxane-2-ethanol. [Link]
-
NextSDS. 5,5-DIMETHYL-1,3-DIOXANE-2-ETHANOL — Chemical Substance Information. [Link]
-
ResearchGate. Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. [Link]
-
Molbase. Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one (DMTMC, Dimethyltrimethylene carbonate). [Link]
-
U.S. Food and Drug Administration. SAFETY DATA SHEET for Ethanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91714410, 5,5-Dimethyl-1,3-dioxane-2-ethanol, tert-butyldimethylsilyl ether. [Link]
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NIST. 5,5-Dimethyl-1,3-dioxane in the NIST WebBook. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81723, beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. [Link]
-
ACS Publications. A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers. [Link]
-
Sciencemadness Wiki. Dimethyl dioxane. [Link]
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